N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted with a 6-methyl group and linked to a 3-oxo-3H-benzo[f]chromene-2-carboxamide moiety. The hydrochloride salt formulation improves solubility, a common strategy for optimizing bioavailability in drug development .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3S2.ClH/c1-32-13-12-18-24(15-32)37-28(25(18)27-30-21-8-4-5-9-23(21)36-27)31-26(33)20-14-19-17-7-3-2-6-16(17)10-11-22(19)35-29(20)34;/h2-11,14H,12-13,15H2,1H3,(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPJVEVTVLXEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
tuberculosis. They are also known to interact with DNA and strongly inhibit topoisomerase I.
Biochemical Pathways
tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile.
Result of Action
tuberculosis, suggesting that they may lead to the death of these bacteria. In addition, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting its application as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N2O2S3·HCl, with a molecular weight of approximately 450.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a benzo[d]thiazole moiety and a chromene structure.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O2S3·HCl |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | This compound |
| SMILES | CSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Inhibition of APE1
Research has demonstrated that compounds related to this compound exhibit significant inhibition of APE1. APE1 plays a crucial role in the base excision repair pathway and is implicated in cancer cell survival and resistance to chemotherapeutics.
Key Findings:
- Potency : The compound exhibits low micromolar activity against purified APE1 enzyme and demonstrates similar efficacy in cellular assays using HeLa cells .
- Synergistic Effects : It has been shown to potentiate the cytotoxic effects of alkylating agents such as temozolomide and methylmethane sulfonate (MMS), leading to increased accumulation of apurinic sites in DNA .
- ADME Profile : The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Variations in substituents on the benzothiazole and chromene rings affect APE1 inhibition potency.
Table 2: SAR Insights
| Compound Variant | APE1 Inhibition Potency (µM) | Comments |
|---|---|---|
| Original Compound | Low single-digit | Effective against APE1 |
| Benzothiazole Derivative | Higher than original | Essential for interaction with APE1 |
| Chromene Modification | Reduced potency | Indicates importance of chromene structure |
Case Studies
A study conducted on analogs of the compound revealed that modifications to the thiazole and chromene components can enhance or reduce biological activity. For instance, certain derivatives showed increased potency against APE1 while maintaining low cytotoxicity in non-cancerous cells .
Comparison with Similar Compounds
Table 1: Substituent Effects on Core Scaffold
Carboxamide Moiety Variations
The carboxamide group attached to the thienopyridine core determines target specificity:
- 3-Oxo-3H-benzo[f]chromene-2-carboxamide (target compound): The benzo[f]chromene system introduces planar aromaticity, which may intercalate DNA or inhibit topoisomerases, though direct evidence is lacking.
- Furan-2-carboxamide (CAS 1329961-40-1, ): The furan ring offers hydrogen-bonding sites, possibly enhancing kinase inhibition .
- 2-(Thiophen-2-yl)acetamide (CAS 1329894-90-7, ): Thiophene increases sulfur-mediated interactions, useful in targeting cysteine-rich enzymes .
Table 2: Carboxamide Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
